Product packaging for 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one(Cat. No.:CAS No. 172427-20-2)

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one

Cat. No.: B575211
CAS No.: 172427-20-2
M. Wt: 128.131
InChI Key: BJJLYXXIXNVTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one is a synthetic bicyclic scaffold that incorporates both lactam and ether functionalities within a fused ring system. This structure is of significant interest in medicinal and organic chemistry due to its resemblance to privileged pharmacophores. The 1-azabicyclo[4.2.0]octane core is a known structural motif in compounds with antibiotic properties . Furthermore, the specific inclusion of multiple heteroatoms in the ring system is a key feature of potent bioactive molecules; for instance, diazabicyclo[4.2.0]octane cores are found in ligands for neuronal nicotinic acetylcholine receptors , and 5-oxa-1,7-diazabicyclo[4.2.0]octan-8-one structures have been documented in chemical databases . Researchers utilize this scaffold as a key intermediate in the synthesis of more complex molecules and for exploring new chemical space in drug discovery programs. Its mechanism of action in research settings is highly context-dependent, but related structures are known to function as enzyme inhibitors, including β-lactamase inhibitors which are crucial in combating antibacterial resistance . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B575211 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one CAS No. 172427-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172427-20-2

Molecular Formula

C5H8N2O2

Molecular Weight

128.131

IUPAC Name

3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C5H8N2O2/c8-5-6-4-1-2-9-3-7(4)5/h4H,1-3H2,(H,6,8)

InChI Key

BJJLYXXIXNVTLO-UHFFFAOYSA-N

SMILES

C1COCN2C1NC2=O

Synonyms

3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one(9CI)

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Oxa 1,7 Diazabicyclo 4.2.0 Octan 8 One and Analogues

Oxidative Processes and Fragmentation Pathways

Ozonolysis in the Context of Fused Bicyclic Systems

Ozonolysis is a powerful oxidative cleavage reaction that targets carbon-carbon double bonds. wikipedia.org In the context of analogues of 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one, such as clavulanic acid derivatives, ozonolysis is a key chemical degradation technique. For instance, the ozonolysis of the p-bromobenzyl ester of clavulanic acid effectively removes the β-hydroxyethylidene side chain, yielding p-bromobenzyl (2R, 5R)-3,7-dioxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov This demonstrates the selective cleavage of the exocyclic double bond while leaving the bicyclic core intact.

The generally accepted mechanism for ozonolysis, proposed by Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). wikipedia.orgorganic-chemistry.org This intermediate rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. wikipedia.orgorganic-chemistry.org These two fragments then recombine in a different orientation to form a more stable secondary ozonide (1,2,4-trioxolane). wikipedia.org The final products depend on the work-up conditions, which can be either reductive or oxidative. organic-chemistry.org

However, studies on related systems have shown that the reaction pathway can be more complex. For example, the ozonolysis of (E)-7-ethylidene[3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexan]-8-one did not yield the expected α-oxoazetidinone. Instead, it resulted in a fragmentation product, an α-amino acid-N-carboxyanhydride, specifically [3,8-dioxa-1-azabicyclo[4.3.0]nonane-2-spirocyclohexane]-7,9-dione. capes.gov.brrsc.org This suggests that for certain fused bicyclic β-lactams, the Criegee intermediate may undergo alternative rearrangement or fragmentation pathways, influenced by the strain and electronic features of the bicyclic system.

Baeyer-Villiger Oxidation Mechanisms

The Baeyer-Villiger oxidation transforms ketones into esters or cyclic ketones into lactones using peroxyacids or peroxides. wikipedia.orgorganicchemistrytutor.com This reaction is a cornerstone in synthetic organic chemistry for producing key intermediates for natural products. nih.gov The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step is the migration of a substituent from the ketone to the adjacent oxygen of the peroxide, which occurs in a concerted fashion with the departure of a carboxylic acid. wikipedia.org

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents on the ketone. The general order of migration preference is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state.

In the synthesis of analogues of this compound, the Baeyer-Villiger oxidation has been employed to introduce an oxygen atom into the ring system. For instance, the α-oxoazetidinone, [3-Oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexane]-7,8-dione, which could not be obtained by direct ozonolysis, was successfully synthesized through a sequence involving a Baeyer-Villiger oxidation of an azido (B1232118) ketone intermediate. capes.gov.brrsc.org This highlights the utility of this oxidation in accessing structures that are not available through other routes. The stereochemistry of the migrating group is retained during the reaction. organicchemistrytutor.com

Table 1: Comparison of Ozonolysis and Baeyer-Villiger Oxidation

Feature Ozonolysis Baeyer-Villiger Oxidation
Reactant Alkene Ketone
Reagent Ozone (O₃) Peroxyacid (e.g., mCPBA) or Peroxide
Primary Product Aldehydes, Ketones, or Carboxylic Acids Ester or Lactone
Key Intermediate Molozonide, Criegee Intermediate Criegee Intermediate
Core Reaction Cleavage of C=C double bond Insertion of an oxygen atom adjacent to a carbonyl
Application to Analogues Side-chain modification nih.gov Ring modification and synthesis of key intermediates capes.gov.brrsc.org

Ring-Opening and Cleavage Reactions within Bicyclic Structures

C-N Bond Cleavage Reactions in Azabicyclo[4.2.0]octan-8-ones

The β-lactam ring, a four-membered cyclic amide, is the defining feature of the azabicyclo[4.2.0]octan-8-one framework. nih.gov This ring is highly strained due to non-ideal bond angles, making it susceptible to cleavage. The reactivity is further enhanced in fused bicyclic systems where the amide nitrogen's lone pair cannot effectively delocalize into the carbonyl group due to geometric constraints, increasing the electrophilicity of the carbonyl carbon. youtube.com

Cleavage of the C-N bond is a characteristic reaction of this class of compounds. This cleavage can be initiated by various reagents and conditions. For example, studies on bridged lactams have shown that the C-N bond adjacent to a twisted amide can be remarkably susceptible to cleavage, including under catalytic hydrogenolysis conditions. acs.org In some cases, the cleavage is highly regioselective, breaking the C-N bond that deviates most from planarity. acs.org Oxidative cleavage of the C-N bond using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has also been reported. acs.org In the context of clavulanic acid, degradation studies show that the initial steps can involve the opening of the β-lactam ring through C-N bond cleavage. nih.gov

A study on the synthesis of α-hydroxy-β-lactams, specifically (±)-7-hydroxy-7-phenyl-1-azabicyclo[4.2.0]octan-8-one, demonstrated that subsequent reactions could lead to C-C bond cleavage, highlighting the diverse reactivity of this bicyclic system. nsf.gov

Nucleophilic Opening of the β-Lactam Moiety in Analogues

The primary mechanism of action for many β-lactam antibiotics and inhibitors involves the nucleophilic opening of the β-lactam ring. youtube.comnih.gov The strained four-membered ring makes the amide bond unusually reactive towards nucleophiles compared to a standard acyclic amide. youtube.com In biological systems, a serine residue in the active site of enzymes like transpeptidases or β-lactamases acts as the nucleophile, attacking the electrophilic carbonyl carbon of the β-lactam. youtube.comnih.gov This leads to the opening of the ring and the formation of a stable, covalent acyl-enzyme complex, thereby inactivating the enzyme. youtube.comnih.gov

The reactivity of the β-lactam is influenced by the fused ring system. In structures like this compound, the fusion of the oxazolidine (B1195125) ring to the β-lactam ring introduces additional strain and modulates the electronic properties of the core. The diazabicyclooctane core, found in modern β-lactamase inhibitors like avibactam (B1665839) and relebactam, is highly reactive due to the strained bridged bicyclic structure. nih.gov

Chemical degradation of clavulanic acid derivatives also proceeds via nucleophilic attack. The reaction of p-bromobenzyl clavulanate with dibenzylamine (B1670424) in methanol (B129727) results in the opening of the β-lactam ring and subsequent rearrangement to yield methyl trans-3-(N,N-dibenzyl)amino acrylate, which isolates the three carbon atoms of the original β-lactam ring. nih.gov

Investigating Specific Mechanistic Features

Detailed mechanistic investigations of this compound and its analogues often reveal complex and sometimes unexpected reaction pathways. For instance, the biosynthesis of clavulanic acid involves an oxidative cyclization of its precursor, proclavaminic acid, catalyzed by the enzyme clavaminate synthase. nih.gov This reaction proceeds with retention of configuration, suggesting a highly controlled enzymatic mechanism likely involving a ferryl (FeIV=O) intermediate. nih.gov

The cleavage of bonds within the bicyclic system can be highly selective. In a series of bridged lactams, it was observed that C-N bond cleavage under reductive or oxidative conditions was highly regioselective. acs.org Computational studies on α-hydroxy-β-lactams have provided insights into the origins of complementary C-C bond cleavage processes, which can be promoted by base. researchgate.net

Furthermore, the coordination of metal ions to bicyclic β-lactams can lead to unusual reactivity. Contrary to what is observed with monocyclic β-lactams, attempts to form a metal-bound carbene complex with penicillin derivatives resulted in the metal binding directly to the four-membered ring of the intact bicyclic system. acs.org This finding has implications for understanding enzyme-substrate interactions and designing new inhibitors. acs.org

Table 2: Summary of Cleavage Reactions and Mechanistic Features

Reaction Type Key Feature Driving Force Example/Analogue Context
C-N Bond Cleavage Rupture of the amide bond in the β-lactam ring. Ring strain, reduced amide resonance, external reagents (reductive, oxidative). youtube.comacs.org Degradation of clavulanic acid, reactivity of bridged lactams. acs.orgnih.gov
Nucleophilic Ring Opening Attack by a nucleophile on the β-lactam carbonyl carbon. High electrophilicity of carbonyl carbon due to ring strain. youtube.comnih.gov Mechanism of action of β-lactam antibiotics, chemical degradation with amines. nih.govnih.gov
Enzymatic Oxidative Cyclization Stereospecific ring formation catalyzed by metalloenzymes. Formation of a high-valent metal-oxo species (e.g., FeIV=O). nih.gov Biosynthesis of clavaminic acid from proclavaminic acid. nih.gov
Metal Coordination Direct binding of a transition metal to the intact bicyclic core. Unique electronic and steric properties of the fused ring system. Iridium complex of a penicillin derivative. acs.org

Heterolysis of C-Ether Oxygen Bonds in Bicyclic Systems

The heterolytic cleavage of a carbon-oxygen bond is a fundamental reaction in organic chemistry, often requiring specific conditions or structural features that facilitate the process. youtube.com In the context of this compound, the C-O bond is part of a 1,3-oxazine ring fused to a β-lactam. The susceptibility of this bond to heterolysis is influenced by several factors inherent to the molecule's architecture.

The cleavage of C-O bonds in ethers typically necessitates harsh conditions, such as treatment with strong acids like HI or HBr at high temperatures. libretexts.orgyoutube.com The mechanism often involves protonation of the ether oxygen, converting the alkoxy group into a better leaving group, followed by nucleophilic attack by the conjugate base of the acid. youtube.com For alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon and resonance effects. libretexts.org

In bicyclic systems, ring strain and the presence of adjacent functional groups can significantly alter the reactivity of an ether linkage. For the this compound, the proximity of the nitrogen atoms and the β-lactam ring can influence the stability of any potential carbocationic intermediates formed upon C-O bond cleavage. The nitrogen lone pairs could potentially stabilize an adjacent positive charge through resonance.

Transition metal catalysis has emerged as a powerful tool for the cleavage of C-O bonds in ethers under milder conditions. nih.gov Catalytic systems based on iron, nickel, and other transition metals can activate the C-O bond, facilitating its cleavage and subsequent functionalization. mdpi.com For instance, iron(III) chloride has been used to catalyze the allylation of benzyl (B1604629) methyl ethers via C-O bond cleavage. mdpi.com Such methodologies could potentially be applied to complex molecules like this compound, although the substrate's specific steric and electronic properties would play a crucial role.

The table below summarizes general conditions for C-O bond cleavage in various ether systems, which could be hypothetically applied to the this compound system.

Ether TypeReagent/ConditionMechanismRef.
Dialkyl EtherExcess HI or HBr, high temp.SN1 or SN2 libretexts.orgyoutube.com
Alkyl Aryl EtherHI or HBrSN2 at alkyl carbon libretexts.org
Strained Cyclic Ether (e.g., Oxetane)Acid or NucleophileRing-opening nih.gov
Benzyl/Allyl EthersIron(III) CatalysisTransition metal-catalyzed cleavage mdpi.com

Role of Oxaphosphetane Intermediates in Reaction Sequences

Oxaphosphetanes are four-membered heterocyclic intermediates containing phosphorus and oxygen, most notably recognized for their central role in the Wittig reaction. libretexts.orglibretexts.orgorganic-chemistry.org The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. masterorganicchemistry.com The mechanism involves the reaction of the ylide with a carbonyl compound to form the oxaphosphetane, which then decomposes to yield the alkene and a phosphine (B1218219) oxide. libretexts.orgorganic-chemistry.org

The formation of the oxaphosphetane can proceed through two main pathways: a concerted [2+2] cycloaddition or a stepwise mechanism involving a dipolar betaine (B1666868) intermediate. libretexts.orgnih.gov The exact pathway is dependent on the nature of the reactants and the reaction conditions. libretexts.org The decomposition of the oxaphosphetane to the final products is an exothermic and irreversible process, driven by the formation of the very stable phosphorus-oxygen double bond in the phosphine oxide by-product. libretexts.orglibretexts.org

In the context of this compound, the potential for the involvement of an oxaphosphetane intermediate would arise from a reaction targeting the carbonyl group of the β-lactam ring with a phosphorus ylide. The β-lactam carbonyl, while part of an amide system, exhibits increased electrophilicity due to the ring strain, which reduces the typical amide resonance stabilization. nih.govwikipedia.org This enhanced reactivity could make it susceptible to attack by a nucleophilic phosphorus ylide.

A hypothetical reaction sequence is depicted below:

Nucleophilic Attack: The phosphorus ylide would attack the electrophilic carbonyl carbon of the β-lactam ring of this compound.

Oxaphosphetane Formation: This would lead to the formation of a spirocyclic oxaphosphetane intermediate, where the four-membered oxaphosphetane ring is fused to the bicyclic framework at the C8 position.

Decomposition: The oxaphosphetane would then be expected to decompose. However, the typical outcome of alkene formation would be structurally constrained in this bicyclic system. The decomposition would likely lead to a ring-opened product rather than an exocyclic double bond, due to the high ring strain that would be introduced.

While the Wittig reaction is generally applied to aldehydes and ketones, its application to lactams is not common. The stability of the amide bond, even in a strained β-lactam, presents a significant barrier. However, the principles of oxaphosphetane formation and decomposition provide a framework for predicting potential, albeit likely challenging, reaction pathways for this compound with phosphorus ylides.

The table below outlines the key steps in a hypothetical Wittig-type reaction involving the β-lactam carbonyl.

StepDescriptionIntermediate/Product
1Nucleophilic attack of a phosphorus ylide on the C8 carbonyl.Betaine or direct formation of oxaphosphetane.
2Formation of a spirocyclic oxaphosphetane intermediate.Spiro-oxaphosphetane fused to the bicyclic system.
3Decomposition of the oxaphosphetane.Ring-opened product and phosphine oxide.

Structural Elucidation and Spectroscopic Characterization of 3 Oxa 1,7 Diazabicyclo 4.2.0 Octan 8 One and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of bicyclic β-lactams. Analysis of both ¹H and ¹³C-NMR spectra provides detailed insights into the chemical environment of each atom within the 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one framework.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the bicyclic core. The chemical shifts are significantly influenced by the anisotropic effects of the β-lactam carbonyl group and the electronegativity of the adjacent oxygen and nitrogen atoms. For instance, in related diazabicyclo[4.2.0]octane systems, bridgehead protons and those adjacent to heteroatoms appear in characteristic regions of the spectrum. psu.eduwhiterose.ac.uk Protons on the β-lactam ring, particularly H-6 and H-7, are crucial for confirming the structure and stereochemistry. researchgate.net In similar bicyclic β-lactams, the protons of the NCH₂ group adjacent to the oxygen in the six-membered ring can exhibit a notable chemical shift difference due to their diastereotopic nature. psu.edu

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the proton data by providing information on the carbon skeleton. The most downfield signal is typically the carbonyl carbon of the β-lactam ring, often appearing in the range of δ 168-178 ppm, with the exact shift depending on ring strain and substitution. whiterose.ac.ukrsc.org The carbons bonded to the oxygen (C-2, C-4) and nitrogen atoms (C-6, C-9) also show characteristic downfield shifts.

A representative table of expected NMR chemical shifts for the core structure, based on data from analogous compounds, is presented below. whiterose.ac.ukrsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Bicyclic β-Lactam Scaffolds Data compiled from derivatives and analogous structures.

Position Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
C-2 3.5 - 4.0 65 - 70
C-4 3.5 - 4.0 65 - 70
C-5 (Bridgehead) 3.0 - 3.5 50 - 60
C-6 3.0 - 3.8 45 - 55
C-8 (Carbonyl) - 168 - 178

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the most diagnostic absorption band is that of the β-lactam carbonyl (C=O) stretching vibration.

Due to significant ring strain, the carbonyl group of a fused β-lactam is less able to achieve the planarity required for optimal amide resonance. wikipedia.org This results in the carbonyl bond having more double-bond character, causing it to absorb at a characteristically high frequency. For bicyclic β-lactams, this peak typically appears in the range of 1730–1760 cm⁻¹. rsc.orgnih.gov This is significantly higher than the C=O stretch in acyclic amides (around 1650 cm⁻¹). Other important vibrations include the C-N stretching and C-O-C (ether) stretching bands, which would be expected in the fingerprint region. researchgate.net A complete assignment of vibrational frequencies can be achieved by comparing experimental FTIR data with quantum mechanical calculations. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
β-Lactam Carbonyl C=O Stretch 1730 - 1760
Amine/Amide C-N Stretch 1380 - 1420

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₅H₈N₂O₂), the expected exact mass is approximately 128.059 Da.

Under electron impact (EI) or other ionization techniques, the molecular ion (M⁺) is formed. The most characteristic fragmentation pathway for β-lactam antibiotics is the cleavage of the strained four-membered ring. researchgate.netnih.gov This typically involves the breaking of the C-C and N-C bonds of the β-lactam ring, leading to two major fragment ions. Analysis of these fragments can help confirm the core structure and the nature of any substituents on the bicyclic framework. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent molecule and its fragments with high accuracy. rsc.org

A general fragmentation pattern involves the cleavage across the C7-C8 and C5-N1 bonds, which breaks the molecule into fragments representative of the two fused rings.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

For bicyclic β-lactam systems like this compound, crystallographic analysis is expected to confirm several key structural features:

Non-Planar β-Lactam Ring: The nitrogen atom of the β-lactam ring (N-7) is forced into a pyramidal geometry due to the ring strain, a deviation from the ideal trigonal planar geometry of a typical amide. This non-planarity is a key factor in the chemical reactivity of the β-lactam. psu.eduwikipedia.org

Ring Conformation: The six-membered 1,3-oxazinane (B78680) ring is likely to adopt a sofa or boat-like conformation to accommodate the fusion to the rigid four-membered ring. psu.edunih.gov

Bond Parameters: Precise measurements of bond lengths and angles reveal the extent of ring strain. For example, the bond angles within the four-membered ring will deviate significantly from the ideal 90°.

While specific crystallographic data for the parent compound is not widely available, studies on closely related diazabicyclo[4.2.0]octane derivatives provide a reliable model for its expected solid-state structure. psu.edursc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3,8-diazabicyclo[4.2.0]octane
3,7-diazabicyclo[3.3.1]nonane
1,3,4-triazabicyclo[4.2.0]octan-8-one
(6R, 7S)-7-Phenoxy-4-oxa-1-azabicyclo[4.2.0]octan-8-one
(6S,7R)-4-Allyl-7-methoxy-1,4-diazabicyclo[4.2.0]octan-8-one
2-azetidinone
4-Vinylazetidin-2-one
4-allylazetidin-2-one
4-oxa-1-azabicyclo[3.2.0]heptan-7-one

Theoretical and Computational Studies on 3 Oxa 1,7 Diazabicyclo 4.2.0 Octan 8 One and Analogous Bicyclic Scaffolds

Quantum Chemical Calculations (DFT) for Mechanistic Insights and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the reaction mechanisms and energetics of chemical transformations involving β-lactam rings. While specific DFT studies on 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one are not extensively documented in publicly available literature, the principles derived from computational analyses of analogous systems provide a robust framework for understanding its behavior.

Theoretical investigations into the Staudinger [2+2] cycloaddition, a cornerstone for β-lactam synthesis, have confirmed a two-step mechanism. This involves the nucleophilic attack of an imine on a ketene (B1206846) to form a zwitterionic intermediate, followed by conrotatory ring closure. nih.gov DFT calculations have been instrumental in dissecting the subtleties of this reaction, including the influence of solvents and substituents on the stereochemical outcome. nih.govrsc.org For instance, polar solvents can stabilize the zwitterionic intermediate, potentially leading to different diastereomeric products. nih.gov

Furthermore, DFT has been applied to understand the formation of β-lactams through rhodium-catalyzed intramolecular C-H insertion reactions of α-diazoacetamides. nih.gov These studies help in predicting the feasibility of synthetic routes and in optimizing reaction conditions to achieve desired stereoselectivity. Ab initio and DFT analyses have also shed light on the thermal decomposition of related bicyclic systems, confirming complex multi-step reaction pathways. nih.gov High-level ab initio methods have been employed to investigate the thermochemistry of bicyclic lactams, focusing on the interplay between amide resonance energy and ring strain within the four-membered lactam ring. nih.gov Such calculations are crucial for understanding the inherent stability and reactivity of these strained ring systems.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Diazabicyclo[4.2.0]octane Ligands

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, enabling the prediction of biological activity based on molecular structure. For analogues of this compound, particularly the 3,8-diazabicyclo[4.2.0]octane derivatives, QSAR methodologies have been extensively applied to understand their interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govrsc.org

These studies typically involve the generation of a dataset of compounds with known biological activities, which is then used to build a predictive model. The insights gained from these models are invaluable for the rational design of new, more potent, and selective ligands. rsc.org

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. In studies of 3,8-diazabicyclo[4.2.0]octane derivatives as nAChR agonists, CoMFA models have been developed to understand the structural requirements for high affinity and selectivity. rsc.org

These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity. For example, a CoMFA model might indicate that a bulky substituent at a particular position on the bicyclic ring system enhances binding affinity, while a positive charge in another region is detrimental. The statistical robustness of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²).

Model TypeTargetKey FindingsReference
CoMFAnAChR α4β2 agonists0.5840.924Both steric and electrostatic factors are crucial for activity. rsc.org
CoMFAnAChR α2β3 agonists0.7920.935Highlights regions where modifications can improve selectivity. rsc.org
CoMFAα1A-Adrenergic Receptor Antagonists0.840-Steric and electrostatic fields contribute almost equally (46.0% and 54.0% respectively). acs.org

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and nuanced understanding of the structure-activity relationship. nih.gov

For diazabicyclo[4.2.0]octane derivatives, CoMSIA models have been shown to have excellent predictive power for their agonist activity at nAChR subtypes. nih.gov The resulting contour maps from CoMSIA can guide the synthesis of new analogues with improved properties. For instance, the models might suggest that introducing a hydrogen bond donor at a specific position could significantly enhance the binding affinity to the target receptor.

Model TypeTargetr² (ncv)Key FindingsReference
CoMSIAnAChR hα4β2 agonists0.9260.983Electrostatic interactions are the dominant factor for activity. nih.gov
CoMSIAnAChR hα3β4 agonists0.9450.988Provides a basis for designing ligands with reduced side effects. nih.gov
CoMSIAHIV-1 Integrase Inhibitors0.7190.932Models based on systematic conformational search performed better. nih.gov

Conformational Energy Landscape Analysis of Bicyclic Systems

The three-dimensional shape of a molecule, or its conformation, is critical to its biological function. Conformational energy landscape analysis explores the different spatial arrangements a molecule can adopt and their relative energies. For bicyclic systems like this compound, the fusion of the two rings imposes significant conformational constraints.

Computational studies on related bicyclic β-lactams, such as penicillin sulfoxides and cephalosporins, have revealed that even subtle changes in the ring structure can lead to significant differences in the preferred conformations. ias.ac.in For example, the degree of planarity of the β-lactam ring and the orientation of key functional groups are highly dependent on the nature of the fused ring. ias.ac.inbiomolther.org These conformational preferences, in turn, have a direct impact on the molecule's ability to interact with its biological target. ias.ac.in Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules in solution, revealing the accessible conformations and the energy barriers between them.

Molecular Docking and Receptor Interaction Studies in Research Models (for Analogues)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. This method is invaluable for understanding the molecular basis of drug action and for designing new drugs.

For analogues of this compound, such as other bicyclic β-lactamase inhibitors, molecular docking studies have provided detailed insights into their binding modes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency and selectivity. For example, docking studies of diazabicyclooctane (DBO) derivatives have elucidated how these molecules interact with the active site of β-lactamase enzymes. mdpi.com

The information gleaned from molecular docking can be used to rationalize observed structure-activity relationships and to guide the design of new inhibitors with improved binding affinities and pharmacokinetic properties. By understanding how these molecules fit into the active site of their target enzymes, researchers can make targeted modifications to the molecular structure to enhance their therapeutic potential.

Applications of 3 Oxa 1,7 Diazabicyclo 4.2.0 Octan 8 One and Its Derivatives in Chemical Research

Utility as Synthetic Intermediates for Complex Molecules

The β-lactam ring is the defining structural feature of one of the most important classes of antibiotics, including penicillins, cephalosporins, and carbapenems. The 3-oxa-1,7-diazabicyclo[4.2.0]octan-8-one framework is an oxa-analogue of the carbapenam nucleus found in potent antibiotics like thienamycin. Research has demonstrated the utility of related 3-oxa-1-azabicyclo[4.2.0]octane derivatives as key intermediates in the synthesis of thienamycin. rsc.org The synthesis of these bicyclic systems provides a foundational framework for introducing the necessary side chains and functional groups characteristic of the final antibiotic target. The key step often involves forming the bicyclic ring system, which can then be elaborated to create a variety of β-lactam analogues for antibacterial research. researchgate.net Thienamycin was the first among the carbapenem (B1253116) class of antibiotics to be discovered and served as a model for the development of more stable synthetic derivatives. nih.gov

Beyond antibiotic synthesis, the this compound scaffold is a precursor for a diverse range of novel heterocyclic structures. The reactivity of the β-lactam ring allows for its use in ring-expansion, rearrangement, or fragmentation reactions to generate different heterocyclic systems. For example, synthetic strategies have been developed for related 8-oxo-1,3-diazabicyclo[4.2.0]octane ring systems starting from 4-allyl-azetidin-2-ones. rsc.org These methodologies highlight how the azetidinone (β-lactam) moiety can be a starting point for constructing fused heterocyclic systems with potential applications in various areas of chemical and medicinal research. The development of synthetic routes to these and other unique bicyclic structures, such as 1,4-diazabicyclo[4.2.0]octan-8-ones, expands the toolbox available to chemists for creating novel molecular architectures. mdpi.com

Biological Activity Exploration in Research Models

While direct biological data on this compound may be limited, extensive research on structurally analogous cores has revealed significant interactions with important biological targets. These findings provide a strong rationale for investigating the biological potential of this specific heterocyclic family.

A series of potent ligands for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have been developed based on the analogous 3,8-diazabicyclo[4.2.0]octane core. acs.orgnih.gov These receptors are involved in various neurological processes, and targeting them is a key strategy for developing treatments for pain, cognitive disorders, and nicotine addiction. nih.gov Researchers have synthesized numerous analogues and evaluated their affinity for the human α4β2 nAChR subtype, which is a major target for analgesics. acs.orgnih.gov Many of these compounds exhibit picomolar affinity in radioligand binding assays and nanomolar potency in functional assays, placing them among the most potent known ligands for this receptor. acs.org Structure-activity relationship studies have shown that modifications to the pyridine moiety attached to the bicyclic core significantly influence binding affinity and functional activity. acs.orgnih.govacs.org

Table 1: Binding Affinity and Functional Potency of Selected 3,8-Diazabicyclo[4.2.0]octane Analogues at the hα4β2 Nicotinic Acetylcholine Receptor

CompoundR-Group (on Pyridine Ring)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
24 5-F0.01011
25 5-Cl0.0092.5
28 5-Br0.0081.1
30 5-I0.0060.9
32 5-CF30.0160.8
47 6-Cl0.0150.9
Epibatidine (Reference) N/A0.0110.7

Data sourced from Frost et al. (2006). This table is interactive. Users can sort columns to compare the properties of different analogues.

Orexin receptors play a crucial role in regulating wakefulness, and antagonists of these receptors are used to treat sleep disorders like insomnia. googleapis.com The 3,8-diazabicyclo[4.2.0]octane scaffold has been successfully employed to develop potent dual orexin receptor antagonists (DORAs). researchgate.net Starting from known orexin antagonists, researchers used a "scaffold-hopping" approach to identify this bicyclic core as a promising template. researchgate.net Further optimization led to compounds with high potency at both orexin 1 (Ox1) and orexin 2 (Ox2) receptors. researchgate.netwipo.intwipo.int

Similarly, derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been patented as non-peptide orexin receptor antagonists. google.comwipo.int These compounds are being investigated for their potential in treating a range of disorders related to orexin system dysfunction, including sleep disorders, anxiety, and addiction. googleapis.comgoogle.com The exploration of these distinct but related bicyclic systems underscores the value of such rigid scaffolds in designing selective and potent receptor antagonists.

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. nih.govnih.gov To combat this resistance, β-lactam antibiotics are often co-administered with a β-lactamase inhibitor. The fused β-lactam structure of this compound makes it and its derivatives candidates for investigation as novel β-lactamase inhibitors.

Modern research has led to the development of new classes of non-β-lactam-based inhibitors. One prominent example is avibactam (B1665839), which features a diazabicyclooctanone core and is a potent inhibitor of a wide range of β-lactamases. nih.gov The success of bicyclic structures like avibactam provides a strong impetus for synthesizing and evaluating new fused β-lactam systems, including those based on the this compound scaffold, as next-generation agents to overcome antibiotic resistance. researchgate.netsemanticscholar.org

Scaffold Design and Optimization in Chemical Biology Research

The design and optimization of molecular scaffolds are pivotal in chemical biology for the development of novel probes and therapeutic agents. The this compound core offers several features that make it an intriguing starting point for scaffold-based drug discovery and chemical probe development.

The inherent strain of the four-membered β-lactam ring fused to the six-membered oxazine (B8389632) ring imparts a distinct three-dimensional geometry. This constrained conformation can be advantageous for achieving high-affinity and selective binding to biological targets by reducing the entropic penalty upon binding. The presence of heteroatoms (two nitrogen and one oxygen) at specific positions provides opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition.

Optimization of the this compound scaffold would involve systematic modifications at various positions to modulate its physicochemical properties and biological activity. Key strategies for optimization include:

Substitution at Nitrogen Positions: The nitrogen atoms at positions 1 and 7 are potential sites for substitution. Alkylation, acylation, or arylation at these positions can influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. For instance, introducing different substituents could allow for the exploration of various binding pockets of a target protein.

Modification of the Oxazine Ring: Alterations to the oxazine portion of the molecule, such as the introduction of substituents or changing the stereochemistry at chiral centers, can significantly impact the scaffold's conformation and biological profile.

Bioisosteric Replacement: Key functional groups within the scaffold can be replaced with bioisosteres to improve properties such as bioavailability and metabolic stability while retaining or enhancing biological activity. For example, the carbonyl group of the β-lactam could be a target for such modifications.

The principles of scaffold hopping, where a core molecular structure is replaced by a structurally different but functionally equivalent one, could also be applied. Insights gained from the study of the this compound scaffold could inform the design of novel scaffolds with similar three-dimensional arrangements of key pharmacophoric features.

While specific examples of the this compound scaffold in chemical biology research are not readily found in the literature, the foundational principles of medicinal chemistry suggest its potential as a valuable template. The synthesis and biological evaluation of a library of derivatives based on this core structure would be a necessary first step to unlock its potential in developing new chemical tools to probe biological systems.

Q & A

Q. What are the established synthetic routes for 3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one, and what critical reaction conditions govern their efficiency?

Answer: Synthesis often involves radical cyclization or cycloaddition strategies. For example:

  • Radical cyclization : 1-Allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) .
  • Cycloaddition : Azirine intermediates react with oxazolidinones via 1,3-dipolar cycloaddition, forming strained bicyclic systems. Subsequent reduction and cleavage yield 1-azabicyclo derivatives in ~34% yield .
  • Catalyst-free C–H insertion : α-Bromodiazoacetamides undergo intramolecular C–H insertion at ambient temperature, producing bicyclic lactams with specific stereochemistry .

Key conditions : Solvent choice (e.g., toluene for radical stability), catalyst presence (e.g., AIBN for radical initiation), and temperature control (ambient to reflux) critically influence yield and stereoselectivity.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Answer:

  • NMR spectroscopy : ¹H-NMR (e.g., δ 5.20–4.70 ppm for endo/exo protons) and ¹³C-NMR resolve bicyclic ring protons and substituents .
  • Mass spectrometry (MS) : High-resolution FT-ICR MS confirms molecular ions (e.g., m/z 274 [M+H₂O+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives, though limited data is available for the parent compound .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Answer: While full physicochemical data (e.g., melting point, solubility) is sparse in literature, researchers use:

  • Chromatography : HPLC or GC-MS to assess purity and stability under varying conditions .
  • Spectroscopic logP : Estimated via reverse-phase HPLC to predict hydrophobicity for biological assays .
  • Thermogravimetric analysis (TGA) : Measures decomposition temperature (data pending for this compound) .

Advanced Research Questions

Q. How can mechanistic studies resolve stereochemical outcomes in its synthesis?

Answer:

  • Radical trapping experiments : Identify transient intermediates during cyclization using spin traps like TEMPO .
  • DFT calculations : Model transition states to predict endo/exo selectivity in C–H insertion reactions. For example, dirhodium catalysis favors exo-products (72% yield) versus uncatalyzed reactions (58% endo) .
  • Isotopic labeling : ¹³C-labeled precursors track bond reorganization during cycloadditions .

Q. How should researchers address contradictions in reported reaction yields or spectral data?

Answer:

  • Parameter optimization : Varying catalysts (e.g., dirhodium vs. copper) or solvents (polar vs. nonpolar) can reconcile yield discrepancies. For instance, n-tributyltin hydride improves diastereoselectivity compared to other reductants .
  • Standardized protocols : Reproduce studies using identical conditions (e.g., AIBN concentration, reflux time) .
  • Collaborative validation : Cross-validate NMR/MS data across labs to confirm spectral assignments .

Q. What methodologies are used to evaluate its biological activity and structure-activity relationships (SAR)?

Answer:

  • Receptor binding assays : Test affinity for targets like orexin receptors using radiolabeled ligands (e.g., ³H-SB-674042 for orexin-1) .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .
  • Derivatization strategies : Introduce substituents (e.g., iodophenyl groups) to probe steric/electronic effects on activity .

Q. How can computational modeling guide the design of novel derivatives?

Answer:

  • DFT-based reaction pathway analysis : Predict feasible synthetic routes and transition states for new bicyclic analogs .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • QSAR models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to optimize pharmacokinetics .

Q. What strategies are employed to modify the core structure for enhanced stability or activity?

Answer:

  • Heteroatom substitution : Replace oxygen or nitrogen atoms (e.g., 4-thia analogs) to alter ring strain and reactivity .
  • Ring expansion : Synthesize 1-azabicyclo[5.2.0]nonan-9-ones to study size-dependent bioactivity .
  • Protecting groups : Use tert-butyl carbamates to stabilize intermediates during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.